2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a pyrrolidinyl-substituted pyrimidine ring, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the formation of the pyrimidine ring, and finally, the coupling of these intermediates to form the target compound. Common reagents used in these reactions include chlorinating agents, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine ring structure but lacks the chlorophenoxy and methylpropanamide groups.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the rest of the structure.
Uniqueness
2-(4-Chlorophenoxy)-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-13-17(14(2)23-19(22-13)25-11-5-6-12-25)24-18(26)20(3,4)27-16-9-7-15(21)8-10-16/h7-10H,5-6,11-12H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWNISJYTPHCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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